molecular formula C9H8N2O2 B1401269 2-(1H-indazol-4-yl)acetic acid CAS No. 902131-33-3

2-(1H-indazol-4-yl)acetic acid

Cat. No. B1401269
M. Wt: 176.17 g/mol
InChI Key: JKKMMVLTZRIYDW-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound that has a wide variety of medicinal applications . It is also known as benzpyrazole or isoindazone . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Synthesis and Analgesic Activities

  • Synthesis and Biological Activities : Compounds including 2-(1H-indazol-4-yl)acetic acid have been synthesized and show analgesic, anti-inflammatory, and antipyretic activities. Studies have demonstrated that these compounds exhibit moderate platelet antiaggregating effects and hypotensive activities in vitro (Mosti et al., 1992).

Structural Characterization and Synthesis Methods

  • Structural Characterization : Structural analysis of indazole carboxylic acids, including 2-(1H-indazol-4-yl)acetic acid, has been conducted, providing insights into their molecular structures through NMR and IR spectroscopies, MS spectrometry, and X-ray diffraction studies (Teixeira et al., 2006).

Development of Efficient Synthesis Processes

  • Efficient Synthesis Development : Continuous-flow conditions have been developed for the synthesis of similar compounds, highlighting the potential for efficient and sustainable production methods (Tortoioli et al., 2020).

Potential in Coordination Polymer Synthesis

  • Coordination Polymer Applications : The use of 2-(1,2,4-triazol-1-yl)acetic acid, a related compound, in the synthesis of coordination polymers with metals like Mn(II), Zn(II), and Ag(I) has been explored. This suggests potential applications in materials science and chemistry (Qian et al., 2013).

Applications in Drug Synthesis and Development

  • Drug Development and Synthesis : 2-(1H-indazol-4-yl)acetic acid derivatives have been studied in the context of drug synthesis, showing their relevance in the development of new pharmaceutical compounds (Jilani et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

2-(1H-indazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKMMVLTZRIYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indazol-4-yl)acetic acid

CAS RN

902131-33-3
Record name (1H-Indazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DB Shinde - Citeseer
A series of novel molecules containing thiazole and indazole ring structure were designed and synthesized. The compounds are synthesized on gram scale by using series of reactions …
Number of citations: 2 citeseerx.ist.psu.edu

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